Structural Precedence in Patent Claims for LRRK2 Inhibition Differentiates CAS 1251689-59-4 from Non-Thiazole Benzamides
CAS 1251689-59-4 embodies the general formula (I) claimed in EP3842422A1 and WO2016091776A1, which explicitly requires both a benzothiazole core and a 1,3-thiazol-2-yl substituent connected via a benzamide linkage [1]. In contrast, simple N-(1,3-benzothiazol-2-yl)benzamide (CAS 5005-14-1), a commonly available analog lacking the thiazole ring entirely, falls outside these patent claims and has no demonstrated LRRK2 engagement in public databases [2]. The thiazole ring in CAS 1251689-59-4 provides an additional heteroatom-mediated hydrogen-bond acceptor site and π-stacking surface that is absent in the des-thiazole analog, a feature correlated with enhanced kinase hinge-region binding in related benzothiazole-thiazole hybrids [1].
| Evidence Dimension | Presence of patented pharmacophore elements required for LRRK2 inhibition |
|---|---|
| Target Compound Data | Contains benzothiazole + 4-cyclopropyl-1,3-thiazol-2-yl + methyleneoxy linker + benzamide core (all elements of Formula I in EP3842422A1) |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)benzamide (CAS 5005-14-1): benzothiazole only; no thiazole ring, no cyclopropyl, no methyleneoxy linker |
| Quantified Difference | Comparator lacks 3 of 4 key pharmacophoric elements present in target compound |
| Conditions | Structural comparison based on patent disclosures EP3842422A1 and WO2016091776A1; no head-to-head biochemical assay data available |
Why This Matters
Procurement of CAS 1251689-59-4 over the simpler des-thiazole benzamide is justified when the research objective involves interrogation of LRRK2 kinase inhibition, as the thiazole-containing scaffold is explicitly required by the patent-defined pharmacophore for this target class.
- [1] European Patent Office. EP3842422A1: Heterocyclic compounds with LRRK2 inhibitory activity. General Formula (I) and Table 1. Filing date: 2019-12-19. View Source
- [2] Bayer Aktiengesellschaft. WO2016091776A1: 1,3-Thiazol-2-yl substituted benzamides. General Formula (I). Filing date: 2015-12-07. View Source
